(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid
Overview
Description
(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Branched Chain Aldehydes in Foods
While not directly related to the compound , research on branched aldehydes, which are crucial for flavor in many food products, demonstrates the intricate relationship between chemical compounds and their applications in enhancing food flavors. This insight into metabolic conversions and microbial composition highlights the broader context of chemical applications in food science (Smit, Engels, & Smit, 2009).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the versatility of chemical compounds in drug synthesis. LEV's ability to be used as a raw material or to synthesize related derivatives demonstrates a sustainable approach to pharmaceutical development, emphasizing the potential for bio-based chemicals in medicine (Zhang et al., 2021).
Microbial Metabolite Actions
The study on the actions of bacterial metabolites, including butyric acid and propionic acid, sheds light on their dual role in human health—acting as both beneficial and potentially harmful substances. This research underlines the complexity of microbial metabolites' impact on diseases and therapeutic applications (Fröhlich, Mayerhofer, & Holzer, 2015).
Wastewater Treatment in Pesticide Industry
The treatment of pesticide production wastewater, including the removal of various toxic compounds, illustrates the environmental applications of chemical processes. Biological and granular activated carbon processes used for treatment reflect on the necessity of chemical knowledge in environmental protection (Goodwin et al., 2018).
Indole Synthesis in Organic Chemistry
The synthesis of indole and its alkaloids is central to organic chemistry, with applications in drug development and synthesis. The classification of indole synthesis methods provides a framework for the development of new pharmaceuticals, highlighting the role of organic chemistry in medicinal innovation (Taber & Tirunahari, 2011).
Properties
IUPAC Name |
(2R)-2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBGSWOKWJLJKT-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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